One prominent application lies in organic synthesis, particularly for protecting groups in carbonyl compounds like ketones and aldehydes. Researchers have employed (1,3-Dioxolan-2-yl)acetonitrile for 1,3-dioxolanation reactions, a crucial step in constructing complex organic molecules. (https://www.benchchem.com/)
This compound plays a role in separating chemicals from aqueous solutions. Studies have shown its effectiveness in inducing phase splitting in solutions containing 1,3-dioxolane and other substances, facilitating a more efficient separation process. (https://www.benchchem.com/)
The field of chemical sensing has also seen the utilization of (1,3-Dioxolan-2-yl)acetonitrile in developing fluorescent probes. These probes exhibit selective responses towards specific metal ions in different solvents. This characteristic makes them valuable tools for detecting and quantifying specific chemicals. (https://www.benchchem.com/products/main-products)
(1,3-Dioxolan-2-yl)acetonitrile is a chemical compound characterized by a dioxolane ring structure fused with an acetonitrile group. Its molecular formula is CHNO, indicating the presence of two oxygen atoms within the dioxolane ring and a cyano group (-C≡N) attached to the carbon chain. This compound is notable for its potential applications in organic synthesis and biological interactions, owing to the unique properties imparted by the dioxolane moiety.
As with any new compound, it is advisable to handle (1,3-Dioxolan-2-yl)acetonitrile with caution due to the lack of specific safety data. Here are some general safety considerations:
Several methods have been developed for synthesizing (1,3-Dioxolan-2-yl)acetonitrile:
The applications of (1,3-Dioxolan-2-yl)acetonitrile span several fields:
Studies on (1,3-Dioxolan-2-yl)acetonitrile have highlighted its interactions with various enzymes and proteins. These interactions can lead to significant biochemical effects, influencing enzyme activity and potentially altering metabolic pathways. The compound's ability to form stable complexes with biomolecules makes it valuable for further research into its pharmacological properties.
(1,3-Dioxolan-2-yl)acetonitrile shares structural similarities with other compounds featuring dioxolane rings or acetonitrile groups. Here are some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Simple cyclic ether structure | Common solvent; less reactive than acetonitrile |
| 2-(4-Chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile | Substituted dioxolane with a chlorophenyl group | Enhanced biological activity due to substitution |
| 1,3-Dioxolan-4-one | Dioxolane ring with a carbonyl group | Used in synthetic organic chemistry |
The uniqueness of (1,3-Dioxolan-2-yl)acetonitrile lies in its combination of the dioxolane structure with the acetonitrile functionality, which enhances its reactivity and biological profile compared to simpler analogs like 1,3-dioxolane.
The compound (1,3-Dioxolan-2-yl)acetonitrile possesses the official IUPAC name 2-(1,3-dioxolan-2-yl)acetonitrile [1]. This heterocyclic organic compound is characterized by a five-membered ring containing two oxygen atoms and a nitrile functional group attached via an acetyl linkage [2]. The compound is recognized by several alternative nomenclature systems and synonyms, including 1,3-Dioxolane-2-acetonitrile, which reflects the historical naming conventions [1] [3]. Additional synonyms documented in chemical databases include 2-(Cyanomethyl)-1,3-dioxolane, emphasizing the cyanomethyl substituent attached to the dioxolane ring system [1] [2].
The two-dimensional structural representation of (1,3-Dioxolan-2-yl)acetonitrile reveals a five-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions, with an acetonitrile substituent at the 2-position [1]. The dioxolane ring adopts a characteristic envelope conformation, similar to other five-membered ring systems [4]. The spatial arrangement of atoms in the three-dimensional structure shows the dioxolane ring maintaining its preferred conformation with minimal ring strain [1].
Computational modeling studies indicate that the compound exhibits a relatively rigid structure due to the constraints imposed by the five-membered ring system [4]. The acetonitrile side chain projects outward from the ring plane, allowing for rotational freedom around the C-C bond connecting the methylene group to the ring carbon [1]. Three-dimensional conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation around this single rotatable bond [1]. The ring oxygen atoms are positioned to minimize steric interactions while maintaining optimal orbital overlap [4].
The stereochemical analysis of (1,3-Dioxolan-2-yl)acetonitrile indicates an absence of defined stereocenters in the molecular structure [1]. The compound exhibits no chiral centers, resulting in a single, achiral molecular entity [1]. Conformational analysis reveals that the five-membered dioxolane ring system adopts an envelope conformation, which is characteristic of this class of heterocycles [4]. The ring puckering is minimal due to the presence of the two oxygen atoms, which reduce angle strain compared to carbocyclic analogs [4].
The acetonitrile substituent introduces conformational flexibility through rotation around the C2-CH2 bond, with a rotatable bond count of one [1]. Energy barrier calculations suggest that rotation around this bond is relatively free, allowing the molecule to sample different conformational states at room temperature [4]. The preferred conformations are stabilized by intramolecular interactions and the minimization of steric hindrance between the nitrile group and the ring structure [4]. The molecular geometry optimization studies demonstrate that the compound maintains its structural integrity across different conformational states [4].
The electronic structure of (1,3-Dioxolan-2-yl)acetonitrile is characterized by distinct electron distribution patterns across the heterocyclic ring and the nitrile functional group [5]. The dioxolane ring system contains two oxygen atoms that contribute lone pair electrons, creating regions of electron density that influence the overall molecular reactivity [5]. The nitrile group exhibits a characteristic triple bond between carbon and nitrogen, with significant electron withdrawal effects on the adjacent carbon atoms [5].
Resonance analysis reveals that the oxygen atoms in the dioxolane ring can participate in electron delocalization, although the extent is limited due to the saturated nature of the ring system [5]. The nitrile group serves as an electron-withdrawing substituent, creating a dipolar character in the molecule with partial positive charge accumulation on the carbon adjacent to the ring [5]. The electron distribution calculations indicate that the nitrogen atom in the nitrile group carries a partial negative charge, while the carbon atoms in the chain show progressive charge variation [5]. The overall molecular dipole moment reflects the combined effects of the electronegative oxygen atoms and the polar nitrile group [5].
Density Functional Theory calculations and ab initio methods provide detailed insights into the electronic structure and bonding characteristics of (1,3-Dioxolan-2-yl)acetonitrile [6] [7]. Computational studies using various basis sets have been employed to optimize the molecular geometry and predict electronic properties [6]. The calculations reveal that the compound exhibits stable electronic configurations with well-defined molecular orbitals [7].
Ab initio quantum chemistry methods have been utilized to investigate the bonding patterns and electronic transitions within the molecule [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels have been calculated to understand the compound's electronic behavior and potential reactivity [6]. Computational analysis indicates that the nitrile group significantly influences the electronic properties of the entire molecule, creating distinct charge distribution patterns [6]. The calculated bond lengths and angles correlate well with experimental crystallographic data where available [7]. These computational insights provide valuable information for predicting chemical reactivity and understanding intermolecular interactions [6] [7].
The molecular weight of (1,3-Dioxolan-2-yl)acetonitrile has been precisely determined as 113.11 grams per mole [1] [3]. This value represents the computed molecular weight based on the molecular formula C5H7NO2 [1]. The exact mass, calculated with high precision, is 113.047678466 Daltons [1]. The monoisotopic mass, which considers the most abundant isotopes of all constituent atoms, is identical to the exact mass at 113.047678466 Daltons [1].
While specific experimental density measurements for (1,3-Dioxolan-2-yl)acetonitrile are not readily available in the literature, computational estimates can be derived from molecular volume calculations [1]. Related dioxolane compounds typically exhibit densities ranging from 1.0 to 1.3 grams per milliliter, depending on the nature and size of substituents [8] [9]. The presence of the acetonitrile group is expected to influence the overall molecular packing and consequently the bulk density of the compound [2]. Comparative analysis with structurally similar compounds suggests that the density would likely fall within the typical range for small organic heterocycles containing oxygen and nitrogen atoms [2] [9].
Specific experimental data for the boiling and melting points of (1,3-Dioxolan-2-yl)acetonitrile are limited in the current literature [10]. The thermal properties of this compound can be estimated based on structural analogs and molecular characteristics [10]. Related dioxolane derivatives with similar molecular weights typically exhibit boiling points in the range of 150-200°C, depending on the nature of substituents [8] [9].
The presence of the nitrile functional group is expected to influence the thermal properties through intermolecular interactions, particularly dipole-dipole interactions [2]. Compounds containing both ether and nitrile functionalities often display moderate boiling points due to the balance between molecular weight and intermolecular forces [2]. The melting point characteristics would be influenced by the molecular symmetry and crystal packing efficiency [10]. Estimation methods based on group contribution theories suggest that the compound would exhibit typical thermal behavior for small heterocyclic compounds with polar substituents [2] [10].
The solubility profile of (1,3-Dioxolan-2-yl)acetonitrile reflects its amphiphilic nature, containing both polar and nonpolar structural elements [2]. The compound exhibits notable polarity due to the presence of the acetonitrile group, which imparts significant dipolar character to the molecule [2]. The dioxolane ring contributes to the compound's ability to interact with polar solvents through the oxygen atoms' lone pairs [2].
The compound demonstrates solubility in polar organic solvents, with the nitrile group facilitating interactions with protic and aprotic polar media [2]. The molecular structure suggests compatibility with solvents such as acetonitrile, dimethyl sulfoxide, and alcohols [2]. The computed partition coefficient (XLogP3-AA) value of -0.4 indicates a preference for aqueous environments over nonpolar organic phases [1]. The topological polar surface area of 42.3 square angstroms suggests moderate water solubility [1]. The presence of three hydrogen bond acceptor sites and zero hydrogen bond donor sites influences the solvation behavior in different solvent systems [1].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (1,3-Dioxolan-2-yl)acetonitrile through characteristic chemical shift patterns [11] [12]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the dioxolane ring protons and the methylene group adjacent to the nitrile [11]. The ring protons typically appear in the 3.8-4.1 parts per million region, characteristic of protons alpha to oxygen atoms [12]. The methylene protons connecting the ring to the nitrile group show distinctive coupling patterns and chemical shifts [11].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the nitrile carbon appearing characteristically downfield [12]. Infrared spectroscopy demonstrates the presence of the nitrile functional group through a sharp absorption band typically observed around 2250 wavenumbers [11]. The dioxolane ring contributes characteristic C-O stretching vibrations in the fingerprint region [11]. Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 113, with characteristic fragmentation patterns involving loss of the nitrile group and ring-opening processes [13] [14]. Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the nitrile chromophore and any electronic transitions within the heterocyclic system [15] [16].
The Chemical Abstracts Service registry number for (1,3-Dioxolan-2-yl)acetonitrile is 26118-19-4, which serves as the primary identifier in chemical databases and regulatory systems [1] [3]. This unique numerical identifier facilitates unambiguous identification of the compound across different information systems and scientific literature [1]. The International Chemical Identifier string for this compound is InChI=1S/C5H7NO2/c6-2-1-5-7-3-4-8-5/h5H,1,3-4H2, providing a standardized representation of the molecular structure [1] [17].
The corresponding International Chemical Identifier Key is PSGGISCDILSVMS-UHFFFAOYSA-N, which serves as a condensed, hash-like representation of the molecular structure [1] [17]. The Simplified Molecular Input Line Entry System notation for the compound is C1COC(O1)CC#N, offering a linear text representation that captures the essential connectivity information [1] [3]. This notation clearly indicates the five-membered ring structure with two oxygen atoms and the acetonitrile substituent [1]. The canonical Simplified Molecular Input Line Entry System representation maintains the same format, confirming the unique structural characteristics [17].
Acute Toxic;Irritant